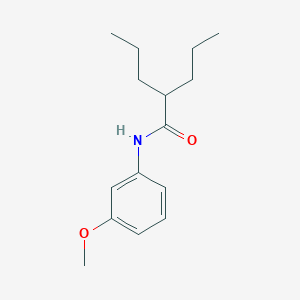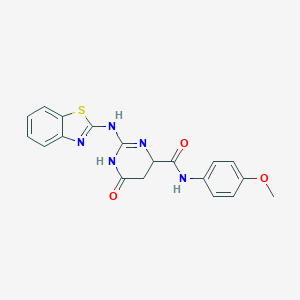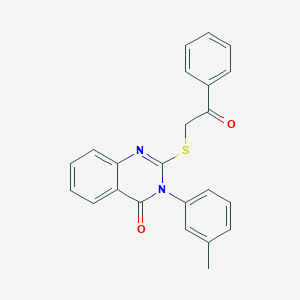
N-(3-methoxyphenyl)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2-propylpentanamide, also known as N-methyl-2-pentyl-3-(2-methoxyphenyl) propanamide or MPMP, is a synthetic compound that belongs to the class of drugs known as synthetic cannabinoids. MPMP is known to have psychoactive effects and is used for research purposes in the field of neuroscience.
Wirkmechanismus
MPMP acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate a wide range of physiological processes including pain, mood, appetite, and memory. MPMP binds to the cannabinoid receptors in the brain and mimics the effects of natural cannabinoids, leading to altered neuronal activity and changes in behavior.
Biochemical and Physiological Effects:
MPMP has been shown to have a range of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. It also increases the levels of the stress hormone cortisol, which can have negative effects on the body over time. MPMP has also been shown to affect the expression of genes involved in inflammation and oxidative stress, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPMP in lab experiments is that it is a well-characterized compound with known pharmacological properties. This allows researchers to study the effects of synthetic cannabinoids in a controlled setting and to compare the results with those obtained from natural cannabinoids. However, one limitation of using MPMP is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids on the body.
Zukünftige Richtungen
There are several future directions for research on MPMP and synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and nervous system, as well as their potential for addiction and abuse. Additionally, research is needed to better understand the mechanisms of action of synthetic cannabinoids and their potential for treating various neurological disorders.
Synthesemethoden
The synthesis of MPMP involves the condensation of 3-methoxybenzoyl chloride with 2-propylpentanamine in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography to obtain pure MPMP.
Wissenschaftliche Forschungsanwendungen
MPMP is used in scientific research to study the effects of synthetic cannabinoids on the brain and nervous system. It is used as a tool to investigate the mechanisms of action of cannabinoids and their potential therapeutic applications in treating various neurological disorders.
Eigenschaften
Molekularformel |
C15H23NO2 |
|---|---|
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H23NO2/c1-4-7-12(8-5-2)15(17)16-13-9-6-10-14(11-13)18-3/h6,9-12H,4-5,7-8H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
GDWMWSBXXAWHTH-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC(=CC=C1)OC |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide](/img/structure/B290254.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
![1-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B290256.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)
![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)
![5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B290260.png)

![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)


![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)
![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)
